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Compound of Interest

Compound Name:
2-Methoxy-4-

(trifluoromethyl)aniline

Cat. No.: B169229 Get Quote

An Application Guide for the Strategic Use of 2-Methoxy-4-(trifluoromethyl)aniline in

Synthetic Chemistry

Introduction: A Versatile Fluorinated Building Block
2-Methoxy-4-(trifluoromethyl)aniline is a key intermediate in modern organic synthesis,

particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its structure

uniquely combines three influential functional groups on an aromatic scaffold: an activating,

ortho-para directing methoxy group (-OCH3), a nucleophilic amino group (-NH2) amenable to a

wide range of transformations, and a powerful electron-withdrawing trifluoromethyl group (-

CF3).

The trifluoromethyl group is of particular importance in drug development. It significantly

enhances a molecule's lipophilicity, which can improve membrane permeability and

bioavailability.[3] Furthermore, the high metabolic stability of the C-F bond often protects the

molecule from oxidative metabolism, extending its half-life in vivo.[3] This guide provides a

detailed overview of the compound's properties, safety protocols, and its application in

cornerstone synthetic reactions.

Compound Profile and Physicochemical Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use

in the laboratory.
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Property Value Source

IUPAC Name
2-methoxy-4-

(trifluoromethyl)aniline
[4]

CAS Number 158727-56-1 [4][5]

Molecular Formula C₈H₈F₃NO [4][6]

Molecular Weight 191.15 g/mol [4][6]

Appearance Liquid [7]

Storage
Keep in dark place, inert

atmosphere, room temperature
[7]

Safety and Handling Protocols
As with all aniline derivatives, 2-Methoxy-4-(trifluoromethyl)aniline requires careful handling

to minimize exposure. The following information is aggregated from safety data sheets (SDS).

[4][5][8]

GHS Hazard Classification:

Hazard Code Description Source

H302 Harmful if swallowed [4][7]

H315 Causes skin irritation [9][10]

H319 Causes serious eye irritation [9][10]

Handling Procedures & Personal Protective Equipment (PPE):

Engineering Controls: Always handle this compound within a certified chemical fume hood to

avoid inhalation of vapors.[8]

Eye Protection: Wear chemical safety goggles or a face shield as described in European

Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[8]
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Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent

skin contact.[8][10]

First Aid (General): In case of exposure, consult a physician and show them the safety data

sheet.[5]

If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[5]

Skin Contact: Immediately wash off with soap and plenty of water.[5][10]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][9]

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or

poison control center immediately.[6][8]

Core Synthetic Applications: A Gateway to
Molecular Complexity
The reactivity of the aniline amine group makes this compound an excellent substrate for cross-

coupling reactions, which are fundamental to modern C-N and C-C bond formation. The

following sections detail protocols for two of the most powerful and widely used

transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.
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Caption: Synthetic pathways for 2-Methoxy-4-(trifluoromethyl)aniline.

Application Protocol 1: Palladium-Catalyzed
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds.[11][12]

The reaction couples an amine with an aryl halide or triflate. The electron-rich nature of the
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aniline nitrogen, slightly tempered by the trifluoromethyl group, makes it an effective

nucleophile in the catalytic cycle.

Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine) is

critical. It promotes the rate-limiting reductive elimination step, where the C-N bond is formed

and the active Pd(0) catalyst is regenerated.[11] A strong, non-nucleophilic base like sodium

tert-butoxide is required to deprotonate the aniline, forming the palladium amido intermediate.

[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

Pd(0)L2

Ar-Pd(II)-X
(L2)

 Oxidative
 Addition
 (Ar-X)

Ar-Pd(II)-N(H)R
(L2)

 Amine
 Coordination

 (R-NH2)

Ar-Pd(II)-NR
(L)

 Deprotonation
 (-Base-H+)

 Reductive
 Elimination

 (Ar-NR)

L = Phosphine Ligand

Ar-X = Aryl Halide

R-NH2 = Amine

Click to download full resolution via product page

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol:

Reaction: Coupling of 2-Methoxy-4-(trifluoromethyl)aniline with 4-bromotoluene.
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Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.

2-Methoxy-4-

(trifluoromethyl)a

niline

191.15 191 mg 1.0 1.0

4-Bromotoluene 171.04 205 mg 1.2 1.2

Pd₂(dba)₃ 915.72 23 mg 0.025 0.025

XPhos 476.65 48 mg 0.10 0.10

Sodium tert-

butoxide

(NaOtBu)

96.10 135 mg 1.4 1.4

Toluene

(anhydrous)
- 10 mL - -

Step-by-Step Methodology:

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon),

add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the

toluene, followed by 4-bromotoluene and 2-Methoxy-4-(trifluoromethyl)aniline via syringe.

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete

within 12-24 hours.

Workup: Cool the reaction to room temperature and quench with 10 mL of water.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20

mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash

column chromatography on silica gel to yield the desired diarylamine.

Application Protocol 2: Synthesis and Use of a
Halogenated Derivative for Suzuki-Miyaura Coupling
While the aniline itself is not a direct partner in Suzuki coupling, it can be readily converted to

an aryl halide via a Sandmeyer reaction. This two-step sequence transforms the amino group

into a versatile handle for C-C bond formation.

Step A: Diazotization and Sandmeyer Bromination

Causality: The reaction proceeds by converting the aniline to a diazonium salt with nitrous acid

(generated in situ from NaNO₂ and HBr). The diazonium salt is an excellent leaving group (N₂)

and is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide. Low

temperatures are crucial to prevent the premature decomposition of the unstable diazonium

intermediate.

Detailed Experimental Protocol:

Reaction: Conversion of 2-Methoxy-4-(trifluoromethyl)aniline to 2-Bromo-1-methoxy-4-

(trifluoromethyl)benzene.

Reagents & Materials:
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Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.

2-Methoxy-4-

(trifluoromethyl)a

niline

191.15 1.91 g 10.0 1.0

Hydrobromic

Acid (HBr, 48%

aq.)

80.91 5.0 mL ~44 4.4

Sodium Nitrite

(NaNO₂)
69.00 760 mg 11.0 1.1

Copper(I)

Bromide (CuBr)
143.45 1.58 g 11.0 1.1

Water - 25 mL - -

Step-by-Step Methodology:

Diazotization: In a 100 mL round-bottom flask, cool a stirred solution of 2-Methoxy-4-
(trifluoromethyl)aniline in 48% HBr to 0 °C using an ice-salt bath.

Nitrite Addition: Slowly add a solution of sodium nitrite in 5 mL of water dropwise, ensuring

the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature.

Sandmeyer Reaction: In a separate flask, dissolve the copper(I) bromide in 10 mL of 48%

HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous

nitrogen evolution will be observed.

Reaction Completion: After the addition is complete, warm the mixture to 60 °C for 1 hour to

ensure full decomposition of the diazonium salt.

Workup and Purification: Cool the mixture to room temperature and extract with diethyl ether

(3 x 30 mL). Wash the combined organic layers with 1 M NaOH and then brine. Dry over

anhydrous magnesium sulfate, filter, and concentrate. The crude aryl bromide can be purified

by vacuum distillation or column chromatography.

Step B: Suzuki-Miyaura Cross-Coupling
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Causality: The Suzuki reaction creates a C-C bond between an organoboron species (like a

boronic acid) and an aryl halide.[13] The catalytic cycle involves the oxidative addition of the

aryl bromide to a Pd(0) complex, transmetalation with the boronate complex (formed from the

boronic acid and base), and reductive elimination to form the biaryl product and regenerate the

catalyst.[14]
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Caption: Catalytic cycle for the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol:

Reaction: Coupling of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene with Phenylboronic Acid.

Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.

2-Bromo-1-

methoxy-4-

(trifluoromethyl)b

enzene

255.04 255 mg 1.0 1.0

Phenylboronic

Acid
121.93 146 mg 1.2 1.2

Pd(PPh₃)₄ 1155.56 35 mg 0.03 0.03

Potassium

Carbonate

(K₂CO₃)

138.21 415 mg 3.0 3.0

1,4-Dioxane - 8 mL - -

Water - 2 mL - -

Step-by-Step Methodology:

Setup: In a flask, combine 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, phenylboronic

acid, and potassium carbonate.

Solvent & Catalyst: Add the 1,4-dioxane and water. Bubble argon through the solution for 15

minutes to degas.

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst and equip the

flask with a reflux condenser.
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Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12 hours.

Workup: After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 20

mL).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and

concentrate. Purify the resulting biaryl product by flash column chromatography.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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